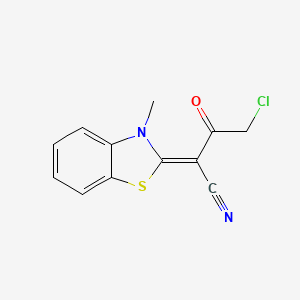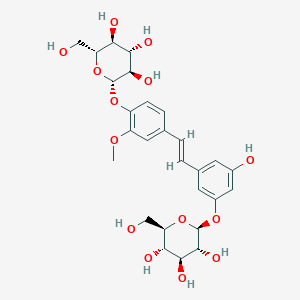![molecular formula C11H16O2 B15240562 2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
2-Acetylspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two nonane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylspiro[4.4]nonan-1-one can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile imines with arylidenethiohydantoins . This reaction typically occurs under mild conditions and yields the desired spirocyclic product in moderate to good yields. Another method involves the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates . This method also provides a straightforward route to the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a diverse range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted spirocyclic derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
2-Acetylspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Acetylspiro[4.4]nonan-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[4.4]nonan-1-one: Similar spirocyclic structure but with a nitrogen atom in the ring.
6-Methylenespiro[4.4]nonan-1-one: Features a methylene group at the spiro carbon.
Spiro[4.4]non-6-en-1-one: Contains a double bond in the spirocyclic ring.
Uniqueness
2-Acetylspiro[4.4]nonan-1-one is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-acetylspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C11H16O2/c1-8(12)9-4-7-11(10(9)13)5-2-3-6-11/h9H,2-7H2,1H3 |
InChI Key |
NPMKASMFVNNOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2(C1=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)







![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
